Glycerol 1-alpha-linolenate 2,3-dilinolate
Overview
Description
Glycerol 1-alpha-linolenate 2,3-dilinolate (GLDL) is a fatty acid derivative of glycerol that has been widely studied for its potential applications in the field of scientific research. GLDL has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Scientific Research Applications
Enzymatic Production and Synthesis of Glycerides
A study focused on the enzymatic synthesis of 1,3-dilinolein using linoleic acid and glycerol as substrates for Lipozyme RM IM in a solvent-free system demonstrated that the conversion rate of linoleic acid can be significantly increased by optimizing reaction conditions such as temperature, molar ratio of substrates, and water removal in vacuum. A conversion of 90.2% was achieved under specific conditions, leading to a product with 84.25% 1,3-DAG content after purification by molecular distillation (Meng Xiang-he, 2004).
Bioactive Properties of Glycerides
Glyceroglycolipids isolated from Citrus hystrix, specifically 1,2-di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol (DLGG) and a mixture of 1-O-α-linolenoyl-2-O-palmitoyl-3-O-β-galactopyranosyl-sn-glycerol (LPGG), demonstrated potent inhibitory effects on tumor promoter-induced Epstein-Barr virus (EBV) activation. These compounds showed significant anti-tumor-promoting activity in a two-stage carcinogenesis experiment on mouse skin, suggesting their potential for cancer prevention (A. Murakami et al., 1995).
Fatty Acid Metabolism and Plant Resistance
Research on wheat treated with glycerol to induce resistance against powdery mildew highlighted the regulatory role of glycerol in fatty acid metabolism and plant hormone cross-talk. Glycerol treatment upregulated genes involved in the metabolism pathway of linolenic and alpha-linolenic acid, precursor molecules of jasmonic acid biosynthesis, leading to increased levels of jasmonic acid and salicylic acid, and reduced levels of auxin in wheat. This suggests glycerol's potential to enhance plant resistance to pathogens through modulation of fatty acid metabolism and hormone signaling (Yinghui Li et al., 2020).
properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHUAVENUDDAO-JZRYOQFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1-alpha-linolenate 2,3-dilinolate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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